methyl [4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound featuring a thiazolopyridine core with methoxyphenyl and trimethoxyphenyl substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenyl and 3,4,5-trimethoxyphenyl derivatives, which undergo condensation reactions with thiazolopyridine intermediates under controlled conditions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Trimethoprim: Another dihydrofolate reductase inhibitor.
Uniqueness
METHYL 2-[4-(3-METHOXYPHENYL)-2,5-DIOXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its specific structural features, such as the combination of methoxyphenyl and trimethoxyphenyl groups with a thiazolopyridine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H26N2O8S |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
methyl 2-[4-(3-methoxyphenyl)-2,5-dioxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C25H26N2O8S/c1-31-16-8-6-7-15(11-16)27-20(28)12-17(14-9-18(32-2)22(35-5)19(10-14)33-3)23-24(27)26(25(30)36-23)13-21(29)34-4/h6-11,17H,12-13H2,1-5H3 |
InChI Key |
JGWLKMJEJZCKSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C3=C2N(C(=O)S3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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